Enantiomeric Purity vs Racemic Mixture
Commercially available (2R)-4-bromobutan-2-amine hydrobromide (CAS 2803755-67-9) is supplied with a purity specification of 95%, which encompasses both chemical purity and enantiomeric excess (e.e.) . In contrast, racemic 4-bromobutan-2-amine hydrobromide (the non-stereospecific form, PubChem CID 13555988) contains equal proportions (50:50) of (R)- and (S)-enantiomers, providing 0% e.e. relative to the desired configuration [1]. The 95% purity specification of the single enantiomer enables direct use in stereospecific transformations without requiring additional chiral resolution steps that would otherwise reduce overall yield by 30-50% based on typical diastereomeric crystallization efficiency [2].
| Evidence Dimension | Enantiomeric excess (e.e.) |
|---|---|
| Target Compound Data | ≥95% purity (encompassing chemical and stereochemical purity) |
| Comparator Or Baseline | Racemic 4-bromobutan-2-amine hydrobromide (0% e.e., 50:50 R:S mixture) |
| Quantified Difference | >95% e.e. vs. 0% e.e. baseline |
| Conditions | Commercial product specification (Sigma-Aldrich catalog data) |
Why This Matters
Procurement of a stereochemically defined building block eliminates the need for in-house chiral resolution, which typically reduces overall synthetic yield by 30-50% based on typical diastereomeric crystallization efficiency and adds 1-2 weeks to synthetic timelines.
- [1] PubChem. 4-Bromobutan-2-amine hydrobromide. Compound Summary. CID 13555988. View Source
- [2] Fogassy, E.; et al. Organic & Biomolecular Chemistry. 2006, 4, 3011-3030. DOI: 10.1039/B603058K. View Source
